Trichotheca-9,12-diene
Description
Structure
3D Structure
Properties
CAS No. |
60769-55-3 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(1S,2R,7R,9R)-1,2,5-trimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-ene |
InChI |
InChI=1S/C15H22O/c1-10-5-7-15(4)13(9-10)16-12-6-8-14(15,3)11(12)2/h9,12-13H,2,5-8H2,1,3-4H3/t12-,13-,14+,15+/m1/s1 |
InChI Key |
FEBUUXWXLZUIGB-KBXIAJHMSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3(CC[C@H](C3=C)O2)C)C |
Canonical SMILES |
CC1=CC2C(CC1)(C3(CCC(C3=C)O2)C)C |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Regulation of Trichotheca 9,12 Diene
Fungal Origin and Producing Organisms
Trichotheca-9,12-diene is a member of the trichothecene (B1219388) family, a large group of structurally related sesquiterpenoid mycotoxins. researchgate.netontosight.ai These compounds are primarily produced by various species of filamentous fungi. ontosight.ai
Identification and Characterization of Trichothecene-Producing Trichotheca spp. Strains
The primary fungal species associated with the production of compounds directly related to this compound is Trichotheca rosea. This fungus is notable for synthesizing trichothecin, a well-studied trichothecene that serves as a model for understanding the biosynthesis of this class of compounds. researchgate.netresearchgate.net Research on T. roseum has been instrumental in isolating key intermediates in the biosynthetic pathway, such as trichodiol. researchgate.netrsc.org Strains of Trichotheca are characterized by their ability to produce these specific secondary metabolites, which sets them apart from other trichothecene-producing genera like Fusarium or Myrothecium. ontosight.aiasm.org
Table 1: Fungal Producers and Related Compounds
| Fungal Genus | Key Species | Associated Trichothecene Compounds |
| Trichotheca | Trichotheca rosea | Trichothecin, Trichodiol researchgate.netrsc.org |
| Fusarium | F. graminearum, F. culmorum, F. sporotrichioides | Deoxynivalenol (B1670258) (DON), T-2 toxin, Calonectrin asm.orgmdpi.com |
| Myrothecium | Myrothecium verrucaria | Verrucarin K researchgate.netresearchgate.net |
| Trichoderma | Not specified | General trichothecenes ontosight.ai |
Distribution and Ecological Niche of Producing Fungi
Fungi that produce trichothecenes are widespread in the environment. Many, particularly within the Fusarium genus, are recognized as significant plant pathogens, contaminating a variety of cereal grains such as wheat, maize, barley, and rice. asm.org Trichotheca rosea also has a broad distribution. google.com These fungi occupy ecological niches where they interact with plants, and the production of trichothecenes is often associated with their pathogenic activity. asm.org The synthesis of these compounds can be influenced by environmental conditions, such as high moisture, which favors fungal growth and mycotoxin production. asm.org
Elucidation of Precursor Molecules and Early Biosynthetic Steps
The biosynthesis of this compound follows the general pathway established for trichothecenes, beginning with fundamental building blocks of primary metabolism and proceeding through a series of complex enzymatic transformations.
Role of Mevalonic Acid Pathway and Farnesyl Pyrophosphate
The journey to this compound begins with the mevalonic acid pathway. researchgate.net This fundamental metabolic route synthesizes isoprenoid precursors. Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methyl-glutaryl (HMG) CoA, which is then converted to mevalonic acid. nih.govplos.org Through a series of phosphorylation and decarboxylation reactions, mevalonic acid gives rise to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially combined to form the ten-carbon geranyl pyrophosphate (GPP) and finally the fifteen-carbon sesquiterpenoid precursor, farnesyl pyrophosphate (FPP). researchgate.netresearchgate.netnih.gov FPP is the immediate precursor for the entire trichothecene family. mdpi.complos.org
Formation of Trichodiene (B1200196) as a Key Intermediate
The first committed step in trichothecene biosynthesis is the cyclization of the linear farnesyl pyrophosphate molecule to form the bicyclic hydrocarbon, trichodiene. mdpi.comnih.govacs.org This crucial reaction is catalyzed by the enzyme trichodiene synthase, which is encoded by the TRI5 gene. mdpi.comresearchgate.net The enzyme facilitates a complex rearrangement and ring closure of FPP, establishing the characteristic carbon skeleton of the trichothecen core. researchgate.net The formation of trichodiene represents a significant branch point, diverting FPP from primary metabolism into this specialized secondary metabolic pathway. acs.orgresearchgate.net
Proposed Cyclization Pathways involving Trichodiol to this compound System
Following the formation of trichodiene, the pathway involves a series of oxygenation reactions. The enzyme TRI4, a cytochrome P450 monooxygenase, catalyzes several of these steps. nih.govresearchgate.net An important intermediate formed from trichodiene is trichodiol. researchgate.netnih.gov
For most trichothecenes, the pathway proceeds from trichodiol to form the 12,13-epoxytrichothec-9-ene (B1214510) (EPT) ring system. researchgate.netnih.gov However, an alternative cyclization has been proposed that leads directly to the this compound structure. researchgate.netresearchgate.net This hypothesis suggests that the intermediate trichodiol can undergo a direct cyclization to form the diene system. researchgate.netfoodprotection.org This alternative route is particularly relevant for explaining the biogenesis of natural trichothecene derivatives that lack the 12,13-epoxy group, such as verrucarin K, which has an exocyclic double bond instead. researchgate.netresearchgate.net The chemical deoxygenation of other trichothecenes to successfully create a 9,12-diene structure lends support to the viability of this molecular arrangement.
Table 2: Key Steps in the Biosynthesis of this compound
| Step | Precursor(s) | Enzyme/Process | Product(s) |
| 1 | Acetyl-CoA | Mevalonic Acid Pathway | Farnesyl Pyrophosphate (FPP) researchgate.netnih.gov |
| 2 | Farnesyl Pyrophosphate (FPP) | Trichodiene Synthase (TRI5) | Trichodiene mdpi.comresearchgate.net |
| 3 | Trichodiene | Oxygenases (e.g., TRI4) | Trichodiol researchgate.netnih.govresearchgate.net |
| 4 (Proposed) | Trichodiol | Direct Cyclization | This compound System researchgate.netresearchgate.netfoodprotection.org |
Enzymatic Machinery Involved in Diene Formation and Subsequent Transformations
The biosynthesis of this compound and its conversion into more complex trichothecenes is a multi-step process orchestrated by a suite of specialized enzymes. This enzymatic cascade begins with the cyclization of a primary metabolite and proceeds through a series of oxidative modifications.
Characterization of Key Biosynthetic Enzymes (e.g., Trichodiene Synthase encoded by TRI5)
The initial and committing step in the biosynthesis of all trichothecenes is the cyclization of farnesyl pyrophosphate (FPP), a common intermediate in the isoprenoid pathway, to form the bicyclic hydrocarbon trichodiene. uniprot.orguniprot.orgmdpi.com This pivotal reaction is catalyzed by the enzyme trichodiene synthase, which is encoded by the TRI5 gene. ebi.ac.ukuniprot.orgnih.gov
Trichodiene synthase has been extensively studied and characterized, particularly from Fusarium sporotrichioides. asm.orgpnas.org It functions as a homodimer and requires Mg²⁺ as a cofactor for its catalytic activity. asm.orgnih.gov The enzyme is a member of the terpene cyclase family and effectively channels FPP from primary metabolism into the dedicated trichothecene pathway. uniprot.orgresearchgate.net Disruption of the TRI5 gene completely abolishes trichothecene production, highlighting its essential role. researchgate.net
Following the formation of trichodiene, a series of oxygenations are catalyzed by cytochrome P450 monooxygenases. uniprot.orgmdpi.com One of the key enzymes in this part of the pathway is encoded by the TRI4 gene. uniprot.org This enzyme is responsible for adding oxygen atoms to the trichodiene core, leading to the formation of various hydroxylated intermediates. uniprot.orgmdpi.com The structural diversity of trichothecenes is, in part, due to the varied activities of these P450 enzymes across different fungal species. nih.gov
| Enzyme | Gene | Function |
| Trichodiene Synthase | TRI5 | Catalyzes the cyclization of farnesyl pyrophosphate to trichodiene. ebi.ac.ukuniprot.org |
| Cytochrome P450 Monooxygenase | TRI4 | Catalyzes a series of oxygenations on the trichodiene molecule. uniprot.orgmdpi.com |
Reaction Mechanisms of Enzymatic Transformations
The conversion of FPP to trichodiene by trichodiene synthase is a complex process involving significant molecular rearrangements. The reaction is initiated by the ionization of FPP, leading to the formation of an allylic cation. pnas.orgnih.gov This is followed by an isomerization to (3R)-nerolidyl diphosphate, which then re-ionizes to begin the cyclization cascade. pnas.orgnih.govebi.ac.uk The enzyme's active site provides a template that guides the folding of the flexible FPP substrate and the subsequent carbocation intermediates, ultimately leading to the formation of the bicyclic trichodiene structure. pnas.orgnih.gov
The reaction proceeds through a bisabolyl carbocation intermediate. pnas.orgnih.gov While trichodiene is the major product, the enzyme can also produce small amounts of other sesquiterpene products, indicating some flexibility in the catalytic process. nih.govnih.gov
Following the formation of trichodiene, the cytochrome P450 monooxygenase encoded by TRI4 introduces multiple oxygen atoms. In Fusarium species, TRI4 catalyzes the addition of four oxygens, leading to the intermediate isotrichotriol. uniprot.orgmdpi.com This intermediate then undergoes a non-enzymatic isomerization and cyclization to form isotrichodermol, the first intermediate with the characteristic toxic trichothecene ring structure. uniprot.orgmdpi.com In this process, the oxygen at the C-2 position becomes part of the pyran ring, and a hydroxyl group at C-11 is lost. uniprot.org
Genetic Clusters and Regulatory Elements in Trichothecene Biosynthesis
The genes responsible for trichothecene biosynthesis are not randomly scattered throughout the fungal genome. Instead, they are typically organized into a co-located group known as a gene cluster. This clustering facilitates the coordinated regulation of the entire pathway.
Trichothecene Biosynthetic Gene (TRI) Clusters and their Organization
In most trichothecene-producing fungi, the majority of the genes required for the biosynthesis of these mycotoxins are found within a single genetic locus referred to as the TRI gene cluster. pnas.orgasm.org The organization and gene content of this cluster can vary between different fungal species and even between strains, which contributes to the chemical diversity of the trichothecenes they produce. pnas.orgresearchgate.net
In Fusarium species, the TRI cluster can contain a dozen or more genes. researchgate.netasm.org A core set of genes, including TRI4, TRI5, TRI6, and TRI10, is often found together and is considered sufficient to produce the basic trichothecene skeleton. frontiersin.org The TRI5 gene, encoding trichodiene synthase, is a central component of this cluster in Fusarium. asm.org However, in some other genera like Trichoderma, the tri5 ortholog is located outside of the main tri cluster. asm.org
The TRI cluster typically includes genes encoding the key biosynthetic enzymes (like TRI5 and TRI4), as well as regulatory proteins and transporters that may be involved in self-protection against the toxic effects of the produced compounds. researchgate.netasm.org
| Gene | Encoded Protein/Function | Role in Biosynthesis |
| TRI5 | Trichodiene synthase | First committed step in trichothecene biosynthesis. uniprot.orgresearchgate.net |
| TRI4 | Cytochrome P450 monooxygenase | Oxygenation of trichodiene. uniprot.orgresearchgate.net |
| TRI6 | Transcription factor | Positive regulator of other TRI genes. researchgate.netusda.gov |
| TRI10 | Regulatory protein | Positive regulator of TRI gene expression. researchgate.netusda.gov |
| TRI12 | Transporter protein | Believed to be involved in trichothecene transport and resistance. researchgate.netpnas.org |
Transcriptional and Post-Transcriptional Regulation of TRI Genes (e.g., TRI6, TRI10)
The expression of the TRI genes is tightly controlled by specific regulatory proteins, ensuring that trichothecene production occurs under appropriate conditions. Two key regulatory genes found within the TRI cluster are TRI6 and TRI10. researchgate.netusda.gov
TRI6 encodes a pathway-specific transcription factor characterized by a Cys₂His₂ zinc finger motif, which enables it to bind to the DNA sequence YNAGGCC found in the promoter regions of other TRI genes. frontiersin.orgusda.gov It acts as a positive regulator, and its deletion leads to a significant reduction or complete loss of trichothecene production. researchgate.netusda.gov TRI6 appears to have a more substantial effect on the expression of other TRI genes compared to TRI10. usda.gov
TRI10 also functions as a positive regulator of trichothecene biosynthesis. uniprot.orgnih.gov Its disruption dramatically reduces the transcription of other TRI genes. nih.gov While the precise mechanism of TRI10 is less clear as it lacks a consensus DNA-binding domain, it is known to be essential for the expression of TRI genes. frontiersin.org Both TRI6 and TRI10 regulate an overlapping set of genes, which includes not only the trichothecene biosynthetic genes but also genes involved in the primary metabolic pathway that provides the precursor FPP. nih.govusda.gov
There is evidence of a complex interplay between these two regulators. In some instances, it has been suggested that TRI6 may negatively regulate TRI10 as part of a feedback loop. frontiersin.orgusda.gov However, the structural organization of the core gene cluster itself seems to play a role in the regulation, as alterations in this region can lead to disordered gene expression. frontiersin.org
Environmental and Nutritional Factors Influencing Biosynthesis
The production of trichothecenes, including the initial formation of this compound, is not constitutive but is influenced by a variety of environmental and nutritional cues. These factors can significantly impact the expression of the TRI genes and, consequently, the levels of mycotoxins produced.
Key environmental factors that affect trichothecene biosynthesis include temperature and water activity (aw). nih.govmdpi.comroyalsocietypublishing.org Different fungal species and even different strains have optimal temperature and aw ranges for mycotoxin production. For example, studies on Fusarium graminearum and Fusarium culmorum have shown that the optimal temperatures for the production of different types of trichothecenes can vary. nih.gov Generally, mild temperatures and high humidity favor fungal growth and subsequent toxin accumulation. mdpi.com
Nutritional factors also play a crucial role. The availability of nitrogen sources, the pH of the growth medium, and the presence of certain carbohydrates can all modulate trichothecene biosynthesis. frontiersin.org For instance, an acidic pH is often cited as a significant environmental factor that promotes the production of deoxynivalenol, a downstream product of this compound. mdpi.com Furthermore, certain agricultural practices, such as the application of some fungicides, have been observed to sometimes increase trichothecene levels, possibly by inducing a stress response in the fungus that triggers the biosynthetic pathway. oup.com
| Factor | Influence on Biosynthesis |
| Temperature | Optimal ranges exist for different species and toxins; generally, mild temperatures are favorable. nih.govmdpi.com |
| Water Activity (aw) | High water activity is generally required for significant mycotoxin production. nih.govmdpi.com |
| pH | Acidic conditions can promote the biosynthesis of certain trichothecenes. mdpi.com |
| Nutrients | Availability of nitrogen and specific carbohydrates can influence toxin production. frontiersin.org |
| Chemical Stress | Exposure to certain fungicides may induce trichothecene biosynthesis. oup.com |
Chemical Synthesis and Analog Design of Trichotheca 9,12 Diene
Total Synthesis Strategies for Trichotheca-9,12-diene and Related Structuresresearchgate.net
The total synthesis of the trichothecene (B1219388) core has been an active area of research for decades, leading to a variety of elegant strategies to construct the fused 6- and 5-membered ring systems. digitellinc.com The synthesis of the this compound skeleton, a key structure for compounds like verrucarin K, often intersects with strategies aimed at other trichothecenes like verrucarol (B1203745) and trichodermol.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of the this compound core reveals several strategic bond disconnections that have been exploited in various total syntheses. A common theme is the late-stage formation of the C ring (the oxacyclopentane ring) onto a pre-formed AB ring system (the cyclohexene (B86901) fused to a cyclopentane).
A biomimetic approach, inspired by the proposed biosynthetic pathway, disconnects the ether linkage of the C ring. This leads back to an acyclic diene diol precursor, which can undergo an acid-catalyzed intramolecular cyclization to form the tricyclic system. jst.go.jp This strategy was notably employed in the synthesis of 12,13-epoxytrichothec-9-ene (B1214510), a close structural relative. jst.go.jpjandr.org
Another powerful strategy involves the use of cycloaddition reactions to construct the AB ring system. A Diels-Alder reaction, for instance, can be used to form the cis-fused AB bicyclic core. digitellinc.comgla.ac.uk The dienophile and diene can be functionalized to carry the necessary stereocenters and handles for subsequent elaboration into the full trichothecene skeleton.
A further disconnection strategy focuses on forming the A ring via an intramolecular aldol (B89426) cyclization. This approach builds the C ring first, attaches a side chain to the B ring, and then closes the A ring in a later step. gla.ac.uk
Key Retrosynthetic Disconnections:
| Disconnection Strategy | Key Bond(s) Disconnected | Precursor Type | Relevant Approaches |
| Biomimetic Cyclization | C-O bond of the tetrahydrofuran (B95107) ring | Acyclic diene diol | Masuoka & Kamikawa Synthesis jst.go.jp |
| Diels-Alder Cycloaddition | C-C bonds forming the A or B ring | Functionalized diene and dienophile | Kraus & Roth Synthesis acs.org |
| Intramolecular Aldol | C-C bond in the A ring | B-C ring system with an appropriate side chain | T-2 Tetraol Synthesis gla.ac.uk |
Stereoselective Synthesis Methodologies
Achieving the correct relative and absolute stereochemistry across the multiple chiral centers of the trichothecene core is a major challenge. Synthetic chemists have employed a range of stereoselective methods to address this.
Diels-Alder Reactions: The facial selectivity of the Diels-Alder reaction can be controlled by chiral auxiliaries or catalysts to establish the stereochemistry of the AB ring junction. For example, a Lewis acid-catalyzed Diels-Alder reaction has been used as a key step in the synthesis of the bicyclic nucleus of verrucarol. researchgate.net More recently, novel asymmetric [4+2] cycloadditions have been developed to access the trichothecene core. digitellinc.com
Substrate-Controlled Reactions: The inherent conformational biases of cyclic intermediates are often exploited to direct the stereochemical outcome of subsequent reactions. For instance, stereoselective epoxidation of a cis-fused AB ring system, followed by a Lewis acid-mediated rearrangement, has been used to set key stereocenters. gla.ac.uk
Radical Cyclizations: Samarium (II) iodide (SmI2)-mediated radical cyclizations have emerged as a powerful tool for constructing complex ring systems with high stereocontrol, and have been applied to the synthesis of the trichothecene core. digitellinc.com
Oxidative Diene Cyclization: The direct oxidative cyclization of 1,5-dienes provides an efficient route to substituted tetrahydrofurans, a key structural motif in the C ring of trichothecenes. beilstein-journals.org This method can proceed with high diastereoselectivity, controlled by the existing stereocenters in the diene precursor.
Protecting Group Strategies and Reaction Sequences
The synthesis of complex molecules like this compound, which often possess multiple hydroxyl groups, necessitates a sophisticated use of protecting groups. jocpr.com The choice of protecting groups must allow for their selective removal at different stages of the synthesis (orthogonal protection strategy) without affecting other sensitive functionalities. organic-chemistry.org
In a typical synthesis, hydroxyl groups are masked to prevent unwanted side reactions during oxidations, reductions, or carbon-carbon bond-forming steps. Common protecting groups for alcohols in trichothecene synthesis include:
Silyl (B83357) Ethers (e.g., TBS, TIPS): These are widely used due to their stability and the ability to selectively deprotect them under mild, fluoride-mediated conditions. For example, in the synthesis of trichodermol, a primary hydroxyl group can be selectively silylated, allowing for manipulation of other parts of the molecule. researchgate.netgla.ac.uk
Acetates (Ac): Acetyl groups are often used to protect hydroxyls and can be removed under basic or acidic conditions. In the partial synthesis of verrucarol analogues, selective acetylation of the primary C-15 hydroxyl group is a common step. lookchem.com
Ketals: Carbonyl groups, or diols, are often protected as ketals, which are stable to many reagents but can be readily removed with aqueous acid. gla.ac.uk
A representative reaction sequence might involve the selective protection of a primary alcohol as a silyl ether, followed by oxidation of a secondary alcohol to a ketone. After further transformations, the ketone might be reduced stereoselectively, and finally, the silyl ether is removed to reveal the free alcohol. gla.ac.uk
Example of Protecting Group Strategy in Trichothecene Synthesis:
| Step | Reaction | Functional Group Transformation | Protecting Group Involved |
| 1 | Protection | Free alcohol (294) → Silyl ether (302) | TBDMS |
| 2 | Osmylation | Alkene → Diol (320) | - |
| 3 | Oxidative Cleavage | Diol (320) → Aldehyde (303) | - |
| 4 | Aldol Cyclization | Aldehyde (303) → Tricyclic ketol (306) | - |
| 5 | Protection | Ketol (306) → THP ether (333) | THP |
| 6 | Wittig Reaction | Ketone → Alkene | - |
| 7 | Selective Deprotection | THP ether (333) → Alcohol (332) | THP removal |
| This sequence is adapted from a synthesis of T-2 tetraol, which shares a common core. gla.ac.uk |
Partial Synthesis and Semi-Synthetic Approaches
Partial synthesis, starting from readily available, naturally occurring trichothecenes, provides an efficient route to analogues that would be difficult to access via total synthesis. Anguidine and verrucarol are common starting materials for these endeavors. researchgate.netresearchgate.net
A key transformation in this area is the deoxygenation of the 12,13-epoxide to generate the characteristic diene system of this compound derivatives. For example, 12,13-deoxyverrucarol (B12734231) diacetate was prepared from verrucarol via a lithium aluminum hydride reduction of the epoxide followed by acylation, although the final elimination step proceeded in low yield. researchgate.net More efficient methods for this conversion remain an area of interest.
Furthermore, the functional groups on the trichothecene skeleton can be manipulated. For instance, 4-epiverrucarol was synthesized from verrucarol by protecting the C-15 hydroxyl as an acetate (B1210297), oxidizing the C-4 hydroxyl to a ketone, and then stereoselectively reducing the ketone to the "unnatural" epimer. lookchem.com
Synthesis of Structural Analogues and Derivatives
The synthesis of structural analogues of this compound and related trichothecenes is primarily driven by the need to understand their structure-activity relationships (SAR). digitellinc.com By systematically modifying the structure, researchers can probe which functional groups are essential for biological activity. mdpi.com
Rational Design of Modified this compound Structures
The rational design of analogues focuses on key structural features. A primary target for modification is the 12,13-position. The isolation of natural products like Verrucarin K, which possess a diene instead of an epoxide, prompted investigations into the role of this functionality. jandr.org The finding that Verrucarin K retains high cytotoxicity suggests that the macrolide portion of related compounds may have its own cytotoxic activity, independent of the epoxide. lookchem.com
Other design strategies include:
Epimerization of Hydroxyl Groups: Inverting the stereochemistry of the hydroxyl groups, for example at the C-3 or C-4 positions, can provide valuable information on the spatial requirements for receptor binding or enzyme inhibition. lookchem.com
Modification of Side Chains: For macrocyclic trichothecenes, modifying the structure of the macrolide ring esterified at C-4 and C-15 is a common strategy to explore and optimize biological activity. lookchem.com
These rationally designed analogues are then synthesized using the total or partial synthesis methods described above, providing crucial tools for medicinal chemistry and chemical biology studies. science.govmdpi.com
Exploration of Structure-Activity Relationships (SAR) Methodologies
The exploration of structure-activity relationships (SAR) for trichothecenes, the class of sesquiterpenoid mycotoxins to which this compound belongs, is crucial for understanding their biological activities and for the rational design of analogs with potentially modified properties. researchgate.net SAR studies systematically investigate how chemical modifications to a core structure influence its biological effects, providing insights into the molecular interactions with biological targets. nih.gov For trichothecenes, these studies have been pivotal in identifying the key structural features responsible for their cytotoxic and phytotoxic effects. researchgate.netnih.gov
A fundamental aspect of trichothecene SAR is the presence of the 12,13-epoxide ring and the C-9–C-10 double bond, which are considered essential for their biological activity. researchgate.net The general SAR methodologies for trichothecenes involve the chemical modification of the core structure at various positions, followed by biological evaluation of the resulting analogs. These modifications can include esterification, de-epoxidation, and introduction or removal of hydroxyl groups.
Systematic SAR studies on various trichothecenes have revealed several key trends:
The 12,13-Epoxide Ring: This functional group is a critical determinant of the toxicity of trichothecenes. Its removal generally leads to a significant decrease or complete loss of biological activity.
The C-9–C-10 Double Bond: The presence of this double bond is also considered important for the molecule's activity. researchgate.net
Substitution at C-4 and C-15: The nature of the substituent at these positions can modulate toxicity. For instance, the presence of an acetoxy group at C-15 can enhance toxicity compared to a hydroxyl group. researchgate.net
Substitution at C-8: Modifications at the C-8 position can have varied effects. For some trichothecenes, an oxygenated substituent at C-8 is important for toxicity. researchgate.net
Macrocyclic Systems: Macrocyclic trichothecenes, which have a diester bridge between C-4 and C-15, often exhibit higher toxicity compared to their non-macrocyclic counterparts. researchgate.netdigitellinc.com
The following table summarizes the general structure-activity relationships observed for trichothecenes based on modifications at different positions of the core structure.
| Structural Modification | Position | Effect on Biological Activity | Reference |
| Removal of Epoxide | C-12, C-13 | Significant decrease or loss of activity | researchgate.net |
| Saturation of Double Bond | C-9, C-10 | Generally decreases activity | researchgate.net |
| Variation of Ester Groups | C-4, C-15 | Modulates toxicity; acetoxy groups can increase activity | researchgate.net |
| Modification of Substituent | C-8 | Can have varied effects; oxygenated substituents can be important | researchgate.net |
| Formation of Macrocycle | C-4 to C-15 | Often leads to a significant increase in toxicity | researchgate.netdigitellinc.com |
These SAR insights, primarily derived from studies on other trichothecenes like T-2 toxin and deoxynivalenol (B1670258), provide a framework for the rational design of this compound analogs with potentially altered biological profiles.
Development of Isotopic Labeling Strategies for Mechanistic Studies
Isotopic labeling is a powerful tool for elucidating the biosynthetic pathways and mechanisms of action of natural products like this compound. nih.gov By incorporating stable isotopes such as carbon-13 (¹³C) or deuterium (B1214612) (²H) into precursor molecules, researchers can trace the metabolic fate of these precursors and identify the intermediates and enzymatic transformations involved in the biosynthesis of the target compound. researchgate.net
The development of isotopic labeling strategies for studying trichothecenes has been instrumental in understanding their complex biosynthesis from the primary precursor, farnesyl pyrophosphate. acs.org These strategies typically involve the chemical synthesis of isotopically labeled precursors, which are then fed to the producing fungal cultures. researchgate.net The distribution of the isotopic label in the final trichothecene product is then analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov
Key aspects of developing isotopic labeling strategies for mechanistic studies of this compound would include:
Synthesis of Labeled Precursors: This involves the chemical synthesis of key biosynthetic intermediates, such as trichodiene (B1200196) or its oxygenated derivatives, with isotopic labels at specific positions. For example, ¹³C-labeled acetyl-CoA or mevalonate (B85504) can be used to introduce ¹³C into the trichothecene skeleton.
Feeding Studies: The labeled precursors are introduced into cultures of the fungus that produces this compound. The timing and conditions of feeding are optimized to ensure efficient incorporation of the label.
Stable isotope dilution assays (SIDAs) represent another important application of isotopic labeling. nih.govnih.gov In this method, a known amount of an isotopically labeled version of the target analyte (in this case, this compound) is added to a sample as an internal standard. This allows for accurate and precise quantification of the natural abundance of the compound in complex matrices by LC-MS or GC-MS. acs.orgnih.gov
The following table outlines common isotopically labeled precursors used in the study of trichothecene biosynthesis.
| Labeled Precursor | Isotope | Purpose | Analytical Technique | Reference |
| [¹³C₂]-Acetate | ¹³C | Elucidate the folding pattern of the carbon skeleton | ¹³C NMR | |
| [¹³C]-Mevalonate | ¹³C | Confirm the terpenoid origin and biosynthetic pathway | ¹³C NMR | |
| [²H]-Farnesyl Pyrophosphate | ²H | Investigate rearrangement mechanisms | ²H NMR, MS | acs.org |
| ¹⁸O₂ | ¹⁸O | Determine the origin of oxygen atoms | MS | asm.org |
| H₂¹⁸O | ¹⁸O | Trace the incorporation of oxygen from water | MS | asm.org |
These isotopic labeling strategies are indispensable for gaining a detailed understanding of the biosynthesis of this compound and for developing sensitive analytical methods for its detection and quantification.
Molecular and Cellular Mechanisms of Action of Trichotheca 9,12 Diene
Interaction with Ribosomal Subunits and Protein Synthesis Inhibition
The primary toxic effect of trichothecenes is the inhibition of protein synthesis in eukaryotic cells. tandfonline.comnih.gov This is achieved through their interaction with the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
Specific Binding Sites on Eukaryotic Ribosomes (e.g., 60S subunit)
Trichothecenes specifically target the large 60S ribosomal subunit. tandfonline.commdpi.com Their binding site is located within the peptidyl transferase center (PTC), a critical region of the ribosome that catalyzes the formation of peptide bonds between amino acids. nih.govmdpi.com X-ray crystallography studies on other trichothecenes, such as deoxynivalenol (B1670258) (DON), T-2 toxin, and verrucarin A, have revealed that they bind to the A-site of the PTC. nih.gov This binding is non-covalent and involves multiple interactions, including hydrogen bonds and nonpolar pi-stacking interactions with the 25S ribosomal RNA (rRNA) in yeast (homologous to the 28S rRNA in mammals). nih.govnih.gov Key structural features of trichothecenes, like the 12,13-epoxide ring and the C3-OH group, are crucial for these interactions. nih.govnih.gov The binding of trichothecenes can induce conformational changes in the rRNA, which likely contributes to the inhibition of protein synthesis. nih.govnih.gov
Impact on Translational Elongation and Termination
By binding to the peptidyl transferase center, trichothecenes interfere with the key steps of translation. tandfonline.com Depending on the specific trichothecene (B1219388), they can inhibit the initiation, elongation, or termination phases of protein synthesis. tandfonline.compnas.org For instance, some trichothecenes like trichodermin (B1214609) are known to inhibit the elongation and/or termination steps, while others like nivalenol (B191977) and T-2 toxin are potent inhibitors of initiation. pnas.org This inhibition of peptidyl transferase activity effectively halts the growing polypeptide chain, leading to a global shutdown of protein synthesis. tandfonline.comresearchgate.net
Modulation of Cellular Signaling Pathways
Beyond their direct impact on protein synthesis, trichothecenes are known to modulate various cellular signaling pathways, leading to a cascade of downstream effects.
Activation of Mitogen-Activated Protein Kinases (MAPKs)
Trichothecenes are potent activators of Mitogen-Activated Protein Kinases (MAPKs), a family of protein kinases that play a central role in signal transduction, regulating processes like cell proliferation, differentiation, and apoptosis. tandfonline.commdpi.com This activation is part of a phenomenon known as the "ribotoxic stress response," which is triggered by ribosome-inactivating toxins. oup.comresearchgate.net The binding of trichothecenes to the ribosome is thought to induce a conformational change that signals the activation of upstream kinases, such as the double-stranded RNA-activated protein kinase (PKR) and the hematopoietic cell kinase (Hck), which in turn activate the MAPK cascades. mdpi.comtandfonline.com The three major MAPK pathways activated by trichothecenes are the c-Jun N-terminal kinase (JNK), p38 MAPK, and the extracellular signal-regulated kinases (ERK1/2). tandfonline.comresearchgate.net The balance between the activation of these different MAPK pathways can determine the ultimate fate of the cell, leading to either survival or apoptosis. europa.euoncotarget.com
Induction of Apoptosis and Programmed Cell Death Pathways
A significant consequence of trichothecene exposure is the induction of apoptosis, or programmed cell death. tandfonline.comspandidos-publications.com This process is crucial for removing damaged or unwanted cells and is tightly regulated by a complex network of signaling pathways. Trichothecenes can trigger apoptosis through both mitochondrial-dependent (intrinsic) and -independent (extrinsic) pathways. mdpi.comnih.gov
The activation of MAPKs, particularly JNK and p38, plays a significant role in initiating the apoptotic cascade. researchgate.netoup.com Trichothecene-induced apoptosis often involves the activation of caspases, a family of proteases that execute the final stages of cell death. mdpi.comjmbfs.org Studies on various trichothecenes have shown the activation of initiator caspases like caspase-8 and caspase-9, as well as effector caspases like caspase-3. mdpi.comjmbfs.orgmdpi.com The intrinsic pathway is often engaged, characterized by the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins. mdpi.comoup.com For example, some trichothecenes have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. mdpi.com
Effects on Immune Cell Function in In Vitro and Animal Models
The immune system is a primary target for trichothecenes, which can exert both immunosuppressive and immunostimulatory effects depending on the dose, duration of exposure, and the specific immune parameter being assessed. tandfonline.comresearchgate.net
In in vitro studies, trichothecenes have demonstrated significant effects on various immune cells. They can inhibit the proliferation of lymphocytes, the key cells of the adaptive immune system, in response to mitogens. nih.govthuenen.de The production of immunoglobulins (antibodies) by B-lymphocytes can also be either inhibited or, at low concentrations, sometimes enhanced. nih.gov Macrophages, which are crucial for the innate immune response, are also highly sensitive to trichothecenes. unina.it Exposure can lead to the activation of MAPKs and the production of pro-inflammatory cytokines like IL-1β and IL-18. aai.orgresearchgate.net However, at higher concentrations, trichothecenes can induce apoptosis in these cells, leading to immunosuppression. tandfonline.comunina.it Studies on dendritic cells, which bridge the innate and adaptive immune systems, have shown that trichothecenes like nivalenol and DON can interfere with their maturation process. unina.it
Animal models have corroborated many of the in vitro findings. Administration of trichothecenes to animals can lead to apoptosis in lymphoid organs such as the spleen and thymus. spandidos-publications.comjmbfs.org Depending on the experimental conditions, both suppression and enhancement of antibody production have been observed in vivo. europa.eunih.gov For example, studies with diacetoxyscirpenol (B1670381) in mice showed a significant decrease in antibody response when the toxin was administered after antigenic stimulation. nih.gov The complex immunomodulatory effects of trichothecenes highlight their ability to dysregulate the immune system through multiple mechanisms.
Data Tables
Table 1: Effects of Trichothecenes on Cellular Processes
| Cellular Process | Effect | Key Molecules Involved | References |
| Protein Synthesis | Inhibition | 60S ribosomal subunit, Peptidyl Transferase Center | tandfonline.com, nih.gov, mdpi.com, researchgate.net |
| Signal Transduction | Activation of MAPK pathways | JNK, p38, ERK1/2, PKR, Hck | tandfonline.com, mdpi.com, oup.com, tandfonline.com, researchgate.net |
| Apoptosis | Induction | Caspases (e.g., -3, -8, -9), Bcl-2 family (Bax, Bcl-2) | jmbfs.org, mdpi.com, researchgate.net, mdpi.com, spandidos-publications.com |
| Immune Cell Function | Modulation of proliferation, cytokine and antibody production | Lymphocytes, Macrophages, Dendritic Cells | nih.gov, nih.gov, aai.org, unina.it, unina.it |
Table 2: Investigated Trichothecenes and their Observed Effects in Research
| Trichothecene | Model System | Observed Effects | References |
| Deoxynivalenol (DON) | Murine Macrophages, Pig Intestine | Activation of MAPKs, Induction of apoptosis, Alteration of intestinal barrier function | mdpi.com, nih.gov, oup.com, nih.gov |
| T-2 Toxin | Human Lymphoid Cells, Mouse Models | Inhibition of protein synthesis, Induction of apoptosis via caspase activation, Immunosuppression | jmbfs.org, mdpi.com, sid.ir, caymanchem.com |
| Nivalenol (NIV) | Murine Dendritic Cells, Human Lymphocytes | Inhibition of lymphocyte proliferation, Modulation of dendritic cell maturation | unina.it, unina.it |
| Verrucarin A | Murine Models | Immunomodulatory effects, variable effects on lymphocyte proliferation and antibody production | nih.gov |
| Diacetoxyscirpenol (DAS) | Mouse Models | Decreased antibody response | nih.gov |
Immunomodulatory Properties
Trichothecenes are well-documented for their potent immunomodulatory effects, capable of producing both immunosuppressive and immunostimulatory responses. researchgate.net This paradoxical behavior is influenced by several factors, including the specific compound, the dose, and the duration of exposure. researchgate.net The general mechanism involves the modulation of immune cell functions and the production of signaling molecules known as cytokines. Trichothecenes can impact the viability and proliferation of lymphocytes, alter the function of macrophages, and affect the development of dendritic cells. nih.gov
The immunomodulatory function of these mycotoxins is also intricately linked to the activation of competing cell-survival and death-signaling pathways. researchgate.net While the broad family of trichothecenes is known to possess these properties, specific studies detailing the direct immunomodulatory profile of Trichotheca-9,12-diene are limited. Its activity is inferred from the behavior of the general class, though its unique structure suggests a potentially modified level of activity.
Cytokine Production and Inflammatory Responses
A key aspect of the immunomodulatory effects of trichothecenes is their ability to influence the production of cytokines, which are central regulators of inflammation. Certain trichothecenes can trigger a "ribotoxic stress response," activating mitogen-activated protein kinases (MAPKs) which, in turn, can lead to the upregulation of inflammatory cytokine gene expression. tandfonline.com For instance, trichothecenes have been shown to induce the secretion of pro-inflammatory cytokines like Interleukin-1β (IL-1β) in human primary macrophages through a mechanism dependent on the NLRP3 inflammasome. researchgate.net
This modulation of cytokine expression can result in a potent inflammatory response. ontosight.ai However, the precise molecular basis and the exact signaling cascades for trichothecene-induced cytokine secretion are still under investigation. researchgate.net Research specifically isolating the effect of this compound on cytokine profiles and inflammatory pathways has not been extensively reported.
Table 1: Effects of Trichothecenes on Cytokine Production
| Cytokine | Effect | Associated Trichothecene(s) | Cellular Context |
| IL-1β | Induction of secretion | General Trichothecenes | Human primary macrophages |
| TNF-α | Modulation of expression | Deoxynivalenol (DON) | Mammalian cells |
| IL-6 | Modulation of expression | Deoxynivalenol (DON) | Mammalian cells |
Perturbation of Cellular Homeostasis and Stress Responses
Trichothecenes can disrupt cellular equilibrium by inducing various stress responses, which can ultimately compromise cell viability and function.
Oxidative Stress Induction
The activity of trichothecenes can lead to the generation of free radicals and reactive oxygen species (ROS), resulting in significant oxidative stress. nih.gov This oxidative imbalance is a consequence of the toxins' impact on cellular organelles, particularly the mitochondria. nih.gov By disrupting mitochondrial morphology and interfering with the function of critical enzymes like succinic dehydrogenase, trichothecenes can impede cellular energy production and increase ROS leakage. nih.gov This disruption of the mitochondrial respiratory chain is a key source of oxidative damage, which can affect lipids, proteins, and DNA. While this is a known effect for potent toxins like T-2, the capacity of deoxygenated derivatives such as this compound to induce oxidative stress has not been specifically quantified.
Endoplasmic Reticulum Stress Responses
The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding, and its function can be disrupted by cellular toxins. nih.gov Some trichothecenes are known to cause damage to the rough endoplasmic reticulum. nih.gov The accumulation of unfolded or misfolded proteins within the ER due to toxic insults triggers a state known as ER stress. nih.gov In response, the cell activates a signaling network called the unfolded protein response (UPR) to restore homeostasis. researchgate.net However, if the ER stress is prolonged or severe, it can initiate apoptosis (programmed cell death). nih.gov This process can involve specific initiator caspases, such as caspase-12, which are localized to the ER membrane and become activated under ER stress, triggering a downstream caspase cascade that executes cell death. nih.govnih.gov The direct interaction of this compound with the ER and its potential to induce the UPR remain areas for future investigation.
Comparative Mechanistic Studies with Other Trichothecenes and Deoxygenated Derivatives
The biological activity of trichothecenes is profoundly dictated by their chemical structure. researchgate.net Structure-activity relationship studies have identified key functional groups that are essential for their toxic effects. The most critical of these is the 12,13-epoxide ring, which is a hallmark of most toxic trichothecenes. nih.govtandfonline.comresearchgate.netwikipedia.org This epoxide group is crucial for binding to the eukaryotic ribosome, thereby inhibiting protein synthesis.
This compound is classified as a deoxygenated or de-epoxy trichothecene because it lacks this 12,13-epoxy moiety. researchgate.net Its structure features an exocyclic double bond at the C-12 position instead. researchgate.net The removal or reduction of the 12,13-epoxide is known to cause a substantial loss of biological activity and a reduction in cytotoxicity. rivm.nl
Verrucarin K is another naturally occurring trichothecene derivative that also lacks the 12,13-epoxy group and is considered to have reduced toxicity. researchgate.netresearchgate.net Interestingly, the chemical hydrolysis of some macrocyclic trichothecenes can yield deoxygenated core structures like this compound-4,15-diol. researchgate.netresearchgate.net The C-9, C-10 double bond is another structural feature considered important for the toxicity of the trichothecene skeleton. tandfonline.comresearchgate.net
Therefore, while this compound shares the core tricyclic skeleton of other trichothecenes, the absence of the critical 12,13-epoxy group strongly suggests that its mechanism of action and potency as a protein synthesis inhibitor are significantly attenuated compared to epoxy-containing analogues like T-2 toxin or deoxynivalenol.
Table 2: Comparative Structural Features and Biological Activity of Trichothecenes
| Compound | Class/Type | Key Structural Feature(s) | Implication for Biological Activity |
| T-2 Toxin | Type A Trichothecene | Contains 12,13-epoxy ring; Ester groups at C-4, C-8, C-15 | High cytotoxicity; Potent inhibitor of protein synthesis. nih.gov |
| Deoxynivalenol (DON) | Type B Trichothecene | Contains 12,13-epoxy ring; Carbonyl group at C-8 | Moderate cytotoxicity; Induces inflammatory responses and ribotoxic stress. tandfonline.com |
| This compound | Deoxygenated Trichothecene | Lacks 12,13-epoxy ring; Contains C-9, C-12 double bonds | Substantially reduced cytotoxicity and protein synthesis inhibition expected. researchgate.net |
| Verrucarin K | Deoxygenated Trichothecene | Lacks 12,13-epoxy ring | Reduced biological activity compared to epoxidated counterparts. researchgate.net |
Advanced Analytical Methodologies for Trichotheca 9,12 Diene Detection and Quantification
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental to the analysis of Trichotheca-9,12-diene, providing the necessary separation from interfering compounds within complex extracts. Coupling chromatography with mass spectrometry offers the high selectivity and sensitivity required for trace-level detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution and the structural information provided by mass spectra make it a valuable tool for confirmation. tandfonline.com The analysis often involves the extraction of the compound from its matrix (e.g., fungal culture, plant tissue) using a solvent like methanol (B129727), followed by a clean-up procedure to remove interfering substances. elsevierpure.com
In a typical GC-MS analysis, the sample is injected into the instrument where it is vaporized. The gaseous analytes are then separated as they travel through a capillary column. For instance, an HP5-MS capillary column is often used for the separation of terpenoid compounds. elsevierpure.com The temperature of the column is gradually increased in a programmed manner to facilitate the separation of compounds with different boiling points. elsevierpure.com After separation, the compounds enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a chemical fingerprint for identification.
Table 1: Example GC-MS Parameters for Analysis of Extracts Containing Sesquiterpenoids
| Parameter | Value/Description |
|---|---|
| Chromatograph | Agilent 6580 Network GC System or equivalent |
| Mass Spectrometer | Agilent 5975C VL MSD or equivalent |
| Column | HP5-MS (30 m length, 250 µm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium (1 mL/min) |
| Injection Volume | 1 µL |
| Temperature Program | Initial 100°C for 5 min, ramp 5°C/min to 320°C |
| Total Run Time | 57 minutes |
This table is based on parameters used for the analysis of methanol extracts containing various bioactive compounds, including sesquiterpenoids. elsevierpure.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable technique for analyzing mycotoxins and their precursors in various matrices, particularly for compounds that are not sufficiently volatile or are thermally labile. nih.govnih.gov This method offers high sensitivity and specificity, making it ideal for quantifying trace amounts of analytes. nih.gov
The workflow involves a liquid chromatography (LC) system to separate the compounds, which are then detected by a tandem mass spectrometer (MS/MS). The MS/MS operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the target analyte is selected and fragmented to produce a characteristic product ion. This transition is highly specific and significantly reduces matrix interference, enhancing quantification accuracy. nih.govnih.govconsensus.app Various ionization sources can be used, with electrospray ionization (ESI) being common for trichothecene (B1219388) analysis, often in both positive and negative modes to optimize signal for different compounds. nih.govnih.gov
Table 2: Typical LC-MS/MS Parameters for Trichothecene Analysis
| Parameter | Value/Description |
|---|---|
| LC System | UPLC system (e.g., Agilent infinity 1200 LC) |
| Mass Spectrometer | Triple Quadrupole (e.g., AB SCIEX 4000 QTRAP) |
| Column | C18 reverse-phase column (e.g., Cadenza CW-C18, 50 mm x 2 mm, 3 µm) |
| Mobile Phase | Gradient elution with water and methanol/acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid. nih.govnih.govresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), positive and/or negative mode. nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM). nih.govconsensus.app |
| Source Temperature | ~550 °C nih.gov |
This table synthesizes common parameters from multiple sources for the analysis of the broader class of trichothecenes, which are applicable to their precursors. nih.govnih.govresearchgate.net
Spectroscopic Approaches for Structural Confirmation and Quantification
While chromatography is essential for separation, spectroscopic techniques are vital for the definitive structural elucidation of this compound and for quantifying it in various contexts, especially when dealing with novel isomers or complex mixtures.
Advanced NMR Spectroscopy in Complex Mixtures
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For a sesquiterpene like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is required for unambiguous assignment of all proton and carbon signals. nih.gov
In complex mixtures, where signals from multiple compounds overlap, advanced 2D NMR techniques are crucial. These include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace out the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms (¹³C-¹H). tandfonline.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule. tandfonline.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information about the molecule's relative stereochemistry. elsevierpure.comresearchgate.net
These techniques, applied in concert, allow for the complete assignment of the this compound structure and can differentiate it from other closely related sesquiterpenes. tandfonline.comresearchgate.net
Infrared and UV-Vis Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule. libretexts.org
Infrared (IR) Spectroscopy measures the vibrations of bonds within a molecule. masterorganicchemistry.com For this compound, the key functional groups are the carbon-carbon double bonds (C=C) of the diene system. The stretching vibrations for these bonds typically appear in the 1600-1680 cm⁻¹ region of the IR spectrum. wikipedia.org The exact position of the peaks can give clues about the conjugation and substitution of the diene.
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the electronic transitions within a molecule, and it is particularly useful for analyzing conjugated systems. The conjugated diene system in this compound absorbs UV light at a characteristic wavelength (λmax). The Woodward-Fieser rules can be used to predict the λmax for conjugated dienes based on the substitution pattern. For a homoannular (within the same ring) conjugated diene, the base value for λmax is around 253 nm, while for a heteroannular diene, it is around 214 nm. youtube.com Experimental measurement of the λmax provides confirmatory evidence for the conjugated diene structure.
Table 3: Key Spectroscopic Data for Diene Functional Groups
| Spectroscopy | Functional Group | Characteristic Absorption |
|---|---|---|
| Infrared (IR) | C=C (conjugated diene) | 1600-1680 cm⁻¹ (stretch) |
| UV-Visible | Conjugated Diene | ~215-260 nm (λmax), predictable by Woodward-Fieser rules |
Data compiled from general spectroscopic correlation tables and principles. wikipedia.orgyoutube.com
Immunochemical Assays and Biosensors
While direct analysis of the non-toxic precursor this compound is less common in routine screening, the development of immunochemical assays and biosensors for the broader class of trichothecene mycotoxins is extensive. taylorfrancis.com These methods are designed for rapid, sensitive, and often high-throughput screening of food and feed samples. nih.govnih.gov The principles behind these assays are readily adaptable for specific targets.
Immunochemical Assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used. nih.govnih.gov These assays are typically based on a competitive format where the mycotoxin in a sample competes with a labeled mycotoxin for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the mycotoxin in the sample. nih.gov
Biosensors are analytical devices that combine a biological recognition element (e.g., antibody, aptamer, enzyme) with a physical transducer to convert the binding event into a measurable signal. mdpi.commdpi.comrsc.org For trichothecene detection, various transduction methods have been explored:
Optical Biosensors: Often based on Surface Plasmon Resonance (SPR), these sensors measure changes in the refractive index at a sensor surface as the target analyte binds to immobilized antibodies. tandfonline.com
Electrochemical Biosensors: These measure changes in current, potential, or impedance resulting from the biorecognition event. tandfonline.com
Piezoelectric Biosensors: These use quartz crystal microbalances (QCMs) that detect mass changes on the crystal surface as the analyte binds. mdpi.com
These technologies offer the potential for rapid, portable, and real-time detection, making them valuable tools for screening large numbers of samples for trichothecene contamination, which indirectly relates to the presence of their precursors. tandfonline.commdpi.com
Development of Monoclonal and Polyclonal Antibodies
The foundation of any successful immunoassay is the production of high-affinity and specific antibodies that can recognize and bind to the target analyte, in this case, this compound. Both monoclonal and polyclonal antibodies can be developed for this purpose, each with its own set of advantages and disadvantages.
The production of antibodies against small molecules like this compound, which are non-immunogenic on their own, requires them to be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This process creates a hapten-carrier conjugate that can elicit an immune response in an animal model, typically mice or rabbits.
Polyclonal Antibodies: These are a heterogeneous mixture of antibodies that recognize different epitopes on the this compound molecule. They are produced by immunizing an animal and then collecting the antiserum.
Monoclonal Antibodies: These are a homogeneous population of antibodies that all recognize the same single epitope on the this compound molecule. Their production involves more complex hybridoma technology, where antibody-producing B-cells from an immunized animal are fused with myeloma cells to create immortal cell lines that continuously produce the desired antibody.
A critical aspect of antibody development is the characterization of their binding affinity and specificity. This is often assessed through techniques like competitive ELISA, where the ability of the antibody to bind to the this compound conjugate is inhibited by free this compound in a sample. Cross-reactivity studies are also essential to determine if the antibodies bind to other structurally related compounds, which could lead to false-positive results.
Enzyme-Linked Immunosorbent Assay (ELISA) Methodologies
Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and versatile immunochemical technique used for the detection and quantification of a wide range of analytes, including haptens like this compound. nih.gov The assay relies on the specific binding of an antibody to its antigen and the use of an enzyme-labeled reactant to generate a measurable signal. nih.gov The most common format for detecting a small molecule like this compound is the competitive ELISA.
In a typical competitive ELISA for this compound, the wells of a microtiter plate are coated with a known amount of this compound-protein conjugate. The sample containing an unknown amount of free this compound is then added to the wells along with a limited amount of specific anti-Trichotheca-9,12-diene antibody. The free this compound in the sample competes with the coated this compound conjugate for binding to the antibody.
After an incubation period, the unbound reagents are washed away. A secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase) and recognizes the primary antibody is then added. Following another washing step, a substrate for the enzyme is introduced. The enzyme catalyzes a reaction that produces a colored product, and the intensity of the color is measured using a spectrophotometer.
The key principle of competitive ELISA is that the signal intensity is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample will result in less antibody binding to the coated conjugate, leading to a weaker signal. A standard curve is generated using known concentrations of this compound to allow for the quantification of the analyte in unknown samples.
The main steps in a competitive ELISA for this compound are:
Coating: Microtiter plate wells are coated with a this compound-protein conjugate.
Competitive Binding: The sample (containing free this compound) and a limited amount of primary antibody are added to the wells.
Washing: Unbound antibodies and other components are washed away.
Addition of Secondary Antibody: An enzyme-conjugated secondary antibody is added, which binds to the primary antibody.
Washing: Unbound secondary antibodies are washed away.
Substrate Addition: A chromogenic substrate is added.
Signal Detection: The absorbance is measured, and the concentration of this compound is determined by comparison to a standard curve.
Sample Preparation Strategies for Complex Matrices (e.g., fungal cultures, environmental samples)
The successful analysis of this compound in complex matrices such as fungal cultures and environmental samples is highly dependent on the effectiveness of the sample preparation method. The primary goals of sample preparation are to extract the analyte of interest from the matrix, remove interfering substances that could affect the analytical measurement, and concentrate the analyte to a level that is detectable by the chosen analytical instrument.
For volatile compounds like this compound, headspace-based extraction techniques are particularly suitable. These methods are generally solvent-free or use minimal solvent, which is advantageous from an environmental and cost perspective.
Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used technique for the extraction of volatile and semi-volatile organic compounds. It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. The analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte.
Stir Bar Sorptive Extraction (SBSE): This technique is similar to SPME but utilizes a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS). The larger sorbent volume provides a higher extraction efficiency and lower detection limits compared to SPME. The stir bar is placed in the sample (or its headspace) and stirred for a specific period to allow for the extraction of the analytes. After extraction, the analytes are typically desorbed thermally or by solvent back-extraction.
For fungal cultures, these headspace techniques can be applied directly to the culture vessel, minimizing sample handling and potential contamination. For environmental samples, such as soil or water, the sample may first need to be homogenized or pH-adjusted to facilitate the release of this compound into the headspace.
The selection of the appropriate sample preparation method depends on several factors, including the nature of the sample matrix, the concentration of the analyte, and the analytical technique being used for detection and quantification.
Ecological Roles and Environmental Dynamics of Trichotheca 9,12 Diene
Role in Fungal Virulence and Plant-Fungus Interactions
Trichothecenes, as a group, are recognized as significant virulence factors in the interactions between pathogenic fungi and their plant hosts. nih.gov Fungi such as Fusarium species produce these toxins to facilitate the infection of cereal crops like wheat and barley, causing diseases such as Fusarium head blight (FHB). nih.gov The toxins contribute to the pathogen's ability to spread within the plant tissue, leading to necrosis and enabling the fungus to acquire nutrients. nih.gov They are potent inhibitors of eukaryotic protein synthesis, a mechanism that disrupts plant defense responses. nih.gov
The production of trichothecenes by fungi is a key component of their pathogenic arsenal, allowing them to overcome plant defenses and establish a successful infection. nih.gov While direct evidence for Trichotheca-9,12-diene's role is not extensively documented, its structural similarity to other trichothecenes suggests it likely contributes to the virulence of its producing fungus, Trichothecium roseum. researchgate.netresearchgate.net
Inter-species Chemical Communication and Allelopathy
The biological activity of trichothecenes extends beyond their role in plant pathogenesis to include inter-species chemical communication and allelopathy. These compounds can inhibit the growth of competing microorganisms in the surrounding environment, thereby securing resources for the producing fungus. The antifungal activity of trichothecin, a related trichothecene (B1219388) from Trichothecium roseum, was one of the first biological activities of this class to be discovered. researchgate.netresearchgate.net This suggests that this compound may also possess allelopathic properties, contributing to the ecological competitiveness of its producing organism.
Fate and Transformation in Environmental Compartments
Trichothecenes are known to be relatively stable compounds, resistant to degradation by environmental factors such as light and temperature. mdpi.com Their persistence in agricultural environments is a concern due to their potential for contamination of soil and water. nih.gov
Degradation Pathways in Soil and Water
The primary mechanism for the breakdown of trichothecenes in the environment is microbial activity. researchgate.netmdpi.com In soil and water, various microorganisms can utilize these compounds as a carbon source, leading to their degradation. The rate and extent of degradation are influenced by environmental conditions such as temperature, pH, and the composition of the microbial community. mdpi.com While specific degradation pathways for this compound have not been elucidated, the general principles of trichothecene degradation would apply.
Microbial Biotransformation and Detoxification
Microbial biotransformation is a key process in the detoxification of trichothecenes. frontiersin.org A common detoxification pathway is the de-epoxidation of the 12,13-epoxy group, which is crucial for the toxicity of many trichothecenes. nih.gov Bacteria capable of this transformation have been isolated from various environments, including soil and the gastrointestinal tracts of animals. mdpi.comresearchgate.netasm.org Other biotransformation reactions include hydroxylation, acetylation, and glycosylation, which can also lead to a reduction in toxicity. frontiersin.org
Several bacterial species have been identified for their ability to detoxify trichothecenes, as detailed in the table below.
| Bacterial Species/Consortium | Trichothecene Transformed | Transformation Product(s) | Environment/Source |
| Agrobacterium-Rhizobium group (Strain E3-39) | Deoxynivalenol (B1670258) (DON) | 3-keto-4-deoxynivalenol | Soil |
| Microbial consortium (DX100) | Deoxynivalenol (DON) and 10 other trichothecenes | De-epoxy forms | Soil |
| Devosia mutans 17-2-E-8 | Deoxynivalenol (DON) | 3-epi-DON | Soil |
| Eubacterium BBSH 797 | Various trichothecenes | Degraded products | Bovine rumen fluid |
| Desulfitobacterium sp. PGC-3-9 | Deoxynivalenol (DON), Nivalenol (B191977) (NIV), 15-Acetyldeoxynivalenol (15-Ac-DON) | de-epoxy DON, de-epoxy NIV, de-epoxy 15-Ac-DON | Wheat field soil |
Bioaccumulation and Transfer in Ecological Food Chains (non-human focus)
Bioaccumulation is the process by which substances build up in an organism at a faster rate than they can be broken down or excreted. sciencelearn.org.nz In aquatic environments, toxins produced by microorganisms like phytoplankton can accumulate in organisms that consume them. sciencelearn.org.nz As these organisms are consumed by others higher up the food chain, the concentration of the toxin can increase, a process known as biomagnification. epa.gov
While trichothecenes are rapidly metabolized and excreted by many animals, the potential for bioaccumulation in certain food chains exists, particularly in aquatic ecosystems. researchgate.net For instance, microbial communities in the digestive tracts of fish have been shown to transform trichothecenes, which could influence their bioaccumulation potential. researchgate.net Mycotoxins, including trichothecenes, can contaminate fish feed and may lead to adverse effects in fish, with the potential for transfer to organisms that prey on them. mdpi.com However, residues in the edible tissues of exposed animals are generally considered to be negligible. researchgate.net Specific studies on the bioaccumulation of this compound in non-human food chains are currently lacking.
Emerging Research Frontiers and Future Directions
Novel Biosynthetic Engineering Approaches for Trichotheca-9,12-diene Production and Modification
The intricate biosynthetic pathway of trichothecenes, including this compound, presents a fertile ground for metabolic engineering. The core of this pathway involves the cyclization of farnesyl pyrophosphate by trichodiene (B1200196) synthase, encoded by the TRI5 gene, followed by a series of oxygenation steps catalyzed by cytochrome P450 monooxygenases, primarily encoded by the TRI4 gene. mdpi.comnih.govnih.gov
Researchers are exploring the heterologous expression of these key enzymes in microbial hosts like Saccharomyces cerevisiae to create cellular factories for this compound and its precursors. This approach allows for the controlled production of specific trichothecene (B1219388) backbones, overcoming the complexities and low yields of traditional fungal cultures.
Furthermore, by creating mutant strains of producing fungi, such as Fusarium sporotrichioides, with specific gene knockouts (e.g., TRI5-deficient mutants), scientists can feed synthetic precursors to the culture and leverage the remaining enzymatic machinery to produce novel, "unnatural" trichothecenes. acs.orgnih.gov This strategy opens the door to creating a diverse library of analogues with potentially new biological activities. One such approach involved feeding 7-hydroxyisotrichodermin to a TRI5-deficient mutant of F. sporotrichioides to produce 7-hydroxy T-2 toxin. acs.orgnih.gov
Table 1: Key Genes in this compound Biosynthesis and Their Engineering Potential
| Gene | Encoded Enzyme | Function in Biosynthesis | Engineering Application |
| TRI5 | Trichodiene synthase | Cyclization of farnesyl pyrophosphate to trichodiene | Heterologous expression for precursor production; knockout for precursor feeding studies. mdpi.comnih.govnih.gov |
| TRI4 | Cytochrome P450 monooxygenase | Oxygenation of trichodiene | Engineering for altered substrate specificity to generate novel oxygenation patterns. mdpi.comnih.govtandfonline.com |
| TRI101 | Acetyltransferase | Acetylation at C-3 position | Modification to control toxicity and create specific derivatives. nih.gov |
| TRI11 | Hydroxylase | Hydroxylation at C-15 position | Engineering for production of specific hydroxylated intermediates. nih.gov |
Chemoenzymatic Synthesis of Complex Analogues
The chemoenzymatic approach combines the precision of enzymatic reactions with the versatility of chemical synthesis to create complex analogues of this compound that are inaccessible through purely synthetic or biological methods. This strategy often involves using isolated enzymes or whole-cell biocatalysts to perform specific modifications on a chemically synthesized core structure.
Key enzymatic modifications being explored include:
Hydroxylation: Cytochrome P450 enzymes, like the one encoded by TRI4, can be used to introduce hydroxyl groups at specific positions on the trichothecene scaffold. mdpi.com
Glycosylation: Plant-derived UDP-glycosyltransferases can attach sugar moieties to the trichothecene core, a modification known to reduce toxicity and alter bioavailability. newfoodmagazine.com
De-epoxidation: Enzymes from certain bacteria can reduce the 12,13-epoxide ring, a critical determinant of toxicity, to a double bond. wikipedia.org
These enzymatic steps can be combined with chemical reactions to, for example, esterify hydroxyl groups or modify the side chains, leading to a vast array of novel compounds for biological screening.
High-Throughput Screening for Modulators of its Biological Activity
To sift through the large libraries of this compound analogues generated by biosynthetic engineering and chemoenzymatic synthesis, high-throughput screening (HTS) assays are essential. These assays are designed to rapidly assess the biological activity of thousands of compounds.
One powerful HTS approach utilizes the yeast Saccharomyces cerevisiae. By screening a genome-wide library of yeast deletion mutants for sensitivity or resistance to specific trichothecenes, researchers can identify genes and pathways that are targeted by the compounds or are involved in resistance mechanisms. oup.com
Another strategy involves the use of reporter gene assays. For instance, a Fusarium graminearum strain was engineered to express an enhanced green fluorescent protein (eGFP) gene under the control of the Tri5 promoter. oup.com This allows for the real-time monitoring of trichothecene biosynthesis, and the system can be adapted to screen for compounds that inhibit or enhance this process. oup.com Such systems are invaluable for identifying small molecules that modulate the production of this compound in pathogenic fungi, which could lead to new antifungal agents. mdpi.com
Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation (excluding human clinical models)
Understanding the precise molecular mechanisms by which this compound exerts its effects requires sophisticated model systems.
In Vitro Models: A variety of cell lines are employed to study the cytotoxic and mechanistic aspects of trichothecenes. These include:
Human cell lines: Jurkat T-lymphoid cells, HL-60 (promyelocytic leukemia), Caco-2 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma) are used to investigate apoptosis induction, effects on cell proliferation, and inflammatory responses. acs.orgnih.govfrontiersin.orgjmbfs.org
Animal cell lines: Bovine kidney cells and rat liver cells have been used to study the effects on mitochondrial function and protein synthesis. tandfonline.com
These cell-based assays allow for detailed investigation of cellular processes like apoptosis, cell cycle arrest, and the activation of signaling pathways such as mitogen-activated protein kinases (MAPKs). tandfonline.com
In Vivo Models (Non-human): Animal models are crucial for understanding the metabolism and systemic effects of this compound and its derivatives. Studies using rats, chickens, goats, and swine have been instrumental in characterizing the metabolic pathways, including phase I (hydroxylation) and phase II (conjugation) reactions. mdpi.com These models have revealed species-specific differences in metabolism, highlighting the importance of using multiple model organisms. mdpi.com For example, studies have shown that 3'-OH-T-2 is a major hydroxylated product in chickens, cows, and rats, while it is 3'-OH-HT-2 in goats, swine, and humans. mdpi.com
Applications in Agricultural Science (e.g., plant resistance mechanisms, biocontrol)
The role of trichothecenes in the interaction between fungi and plants is a significant area of research with direct applications in agriculture.
Biocontrol: Certain species of the fungus Trichoderma produce their own trichothecenes, such as harzianum A. nih.govasm.org These compounds contribute to the biocontrol activity of Trichoderma against plant pathogenic fungi like Botrytis cinerea and Rhizoctonia solani. nih.govasm.org The disruption of the tri4 gene in Trichoderma arundinaceum resulted in reduced antifungal activity. nih.gov This suggests that this compound and related compounds could be developed as natural fungicides.
Induction of Plant Defense: Trichothecenes produced by beneficial fungi can act as elicitors of plant defense responses. researchgate.net For instance, harzianum A produced by T. arundinaceum has been shown to induce the expression of defense-related genes in tomato plants, sensitizing them to subsequent pathogen attacks. nih.govasm.org Understanding these mechanisms could lead to the development of novel plant activators that prime crops for enhanced resistance to disease.
Table 2: Agricultural Applications of this compound and Related Compounds
| Application | Mechanism | Potential Outcome | Supporting Evidence |
| Biocontrol Agent | Direct antifungal activity against pathogenic fungi. | Development of natural, biodegradable fungicides. | Trichoderma species producing trichothecenes show antagonism against crop pathogens. nih.govasm.org |
| Plant Defense Inducer | Elicitation of plant's innate immune responses (e.g., SA and JA pathways). | Creation of plant activators to enhance crop resilience. | Harzianum A from Trichoderma induces defense gene expression in tomato plants. nih.govasm.org |
| Virulence Factor Study | Understanding the role of trichothecenes in diseases like Fusarium Head Blight. | Development of strategies to disarm pathogenic fungi. | TRI5 disruption in Fusarium reduces virulence on crops. nih.govmdpi.com |
Role as a Biochemical Probe for Ribosome Function
The primary and most well-characterized molecular target of trichothecenes is the eukaryotic ribosome. mdpi.comnih.gov They bind to the peptidyl transferase center within the 60S subunit, thereby inhibiting protein synthesis. tandfonline.comnih.gov This specific interaction makes this compound and its analogues powerful biochemical probes for dissecting the intricate process of protein translation.
Different trichothecenes can inhibit different stages of translation:
Initiation: Some analogues prevent the assembly of the ribosomal subunits or the binding of the initial tRNA. wikipedia.orgnih.gov
Elongation/Termination: Others, like trichodermin (B1214609), inhibit the peptidyl transferase enzyme, preventing the formation of peptide bonds or the release of the completed polypeptide chain. wikipedia.orgnih.gov
By using a variety of structurally distinct trichothecene analogues, researchers can selectively stall the ribosome at different points in the translation cycle. This allows for a detailed study of the conformational changes in the ribosome and the roles of various ribosomal proteins and RNAs in each step. The structural basis for their binding to the yeast ribosome has been elucidated, revealing key interactions with the 25S rRNA. nih.gov This knowledge is invaluable for understanding the fundamental mechanics of one of life's most essential molecular machines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
